molecular formula C13H17N3O B2835760 4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline CAS No. 1006958-89-9

4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline

Cat. No.: B2835760
CAS No.: 1006958-89-9
M. Wt: 231.299
InChI Key: MYPVQEACIVOPPH-UHFFFAOYSA-N
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Description

4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline is an organic compound that features a pyrazole ring substituted with an ethyl and a methyl group, connected to an aniline moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for reagent addition and product isolation would also be common in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with biological targets through hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-16-8-11(10(2)15-16)9-17-13-6-4-12(14)5-7-13/h4-8H,3,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPVQEACIVOPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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